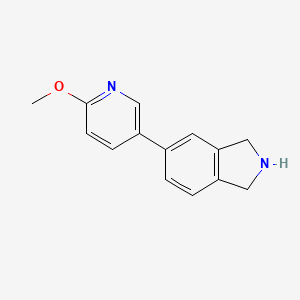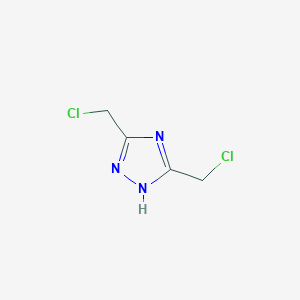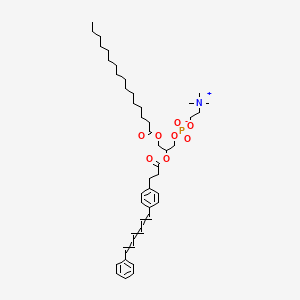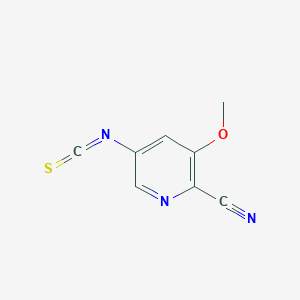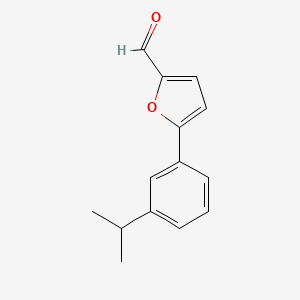
5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a 3-propan-2-ylphenyl group at the 5-position and an aldehyde group at the 2-position. Furan derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where furan is reacted with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form furan-2-carbaldehyde . The furan-2-carbaldehyde is then subjected to a Friedel-Crafts acylation reaction with 3-propan-2-ylbenzene in the presence of a Lewis acid catalyst, such as AlCl₃ (aluminum chloride), to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminum hydride).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogenation using Br₂ (bromine) or Cl₂ (chlorine) in the presence of a catalyst like FeBr₃ (iron(III) bromide).
Major Products Formed
Oxidation: 5-(3-Propan-2-ylphenyl)furan-2-carboxylic acid.
Reduction: 5-(3-Propan-2-ylphenyl)furan-2-methanol.
Substitution: Various halogenated or nitrated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, ultimately resulting in the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Furfural: An aldehyde derivative of furan with similar reactivity but different substituents.
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: A compound with a trifluoromethyl group instead of a propan-2-yl group, exhibiting different chemical and biological properties.
Uniqueness
5-(3-Propan-2-ylphenyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propan-2-yl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H14O2 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
5-(3-propan-2-ylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O2/c1-10(2)11-4-3-5-12(8-11)14-7-6-13(9-15)16-14/h3-10H,1-2H3 |
Clave InChI |
KJYMUHACPKJYHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC(=C1)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


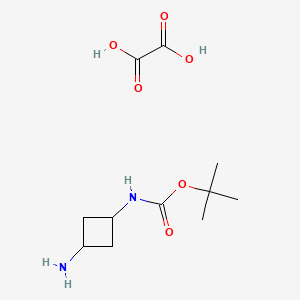
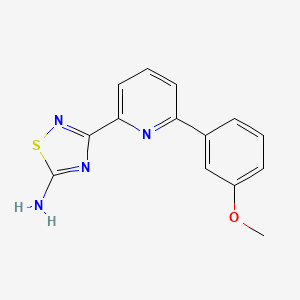
![6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)
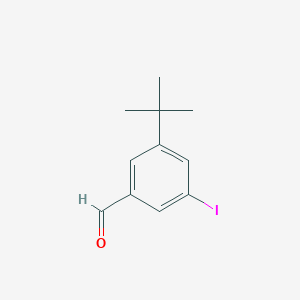
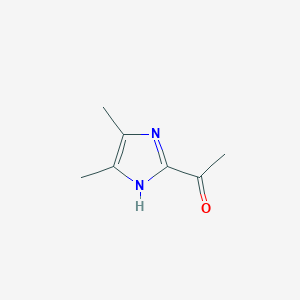
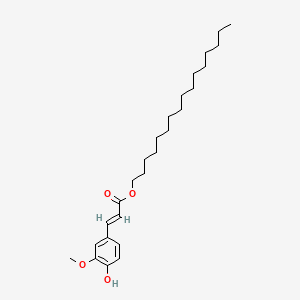
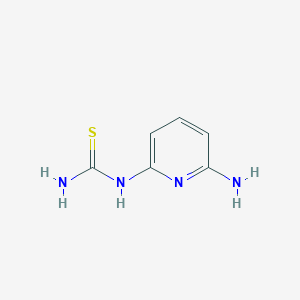
![7-Oxospiro[2.6]nonane-8-carboxylic acid](/img/structure/B13891674.png)
![N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13891679.png)
